CP59430

描述

属性

CAS 编号 |

86329-06-8 |

|---|---|

分子式 |

C21H22N8O3 |

分子量 |

434.5 g/mol |

IUPAC 名称 |

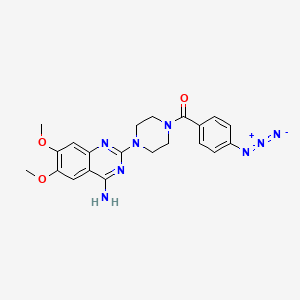

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(4-azidophenyl)methanone |

InChI |

InChI=1S/C21H22N8O3/c1-31-17-11-15-16(12-18(17)32-2)24-21(25-19(15)22)29-9-7-28(8-10-29)20(30)13-3-5-14(6-4-13)26-27-23/h3-6,11-12H,7-10H2,1-2H3,(H2,22,24,25) |

InChI 键 |

XHCZPSMUDVXSPQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N=[N+]=[N-])N)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(4-(4-azidobenzoyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline CP 59430 CP-59,430 CP-59430 |

产品来源 |

United States |

Foundational & Exploratory

The Neuroprotective Mechanism of CP55,940 in Retinal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of the potent cannabinoid receptor agonist, CP55,940, within retinal cells. CP55,940 exhibits significant neuroprotective effects, particularly in the context of oxidative stress-induced retinal pigment epithelial (RPE) cell damage, a key factor in the pathogenesis of age-related macular degeneration (AMD). This document provides a comprehensive overview of the molecular interactions, signaling cascades, and cellular outcomes associated with CP55,940 administration in retinal models. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this domain.

Introduction

The endocannabinoid system plays a crucial role in regulating various physiological processes in the central nervous system, including the retina. Cannabinoid receptors, primarily CB1 and CB2, are expressed in a variety of retinal cell types, including photoreceptors, retinal ganglion cells (RGCs), and the retinal pigment epithelium (RPE).[1][2][3][4] The activation of these receptors by agonists such as CP55,940 has been shown to confer neuroprotective effects against various retinal pathologies.[1][2] This guide focuses on the intricate molecular mechanisms through which CP55,940 exerts its protective action in retinal cells, with a particular emphasis on its role in mitigating oxidative stress-induced damage.

Molecular Targets and Binding Affinity of CP55,940

CP55,940 is a potent, non-selective agonist for both CB1 and CB2 cannabinoid receptors. Its high affinity for these receptors initiates the downstream signaling cascades responsible for its biological effects.

| Ligand | Receptor | Ki (nM) | Assay Type | Cell Line |

| CP55,940 | Human CB1 | 0.6 - 5.0[5] | Radioligand Binding | CHO-K1 |

| CP55,940 | Human CB2 | 0.7 - 2.6[5] | Radioligand Binding | CHO-K1 |

| [3H]CP55,940 | Human CB1 | Kd = 2.31 nM[6] | Saturation Binding | Mouse Brain Membranes |

| [3H]CP55,940 | Human CB2 | Kd = 1.04 nM[6] | Saturation Binding | hCB2-CHO cells |

Signaling Pathways Modulated by CP55,940

Upon binding to CB1 and CB2 receptors, which are Gi/o protein-coupled receptors, CP55,940 triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][7][8] Furthermore, CP55,940 modulates the activity of key survival and stress-related pathways, namely the PI3K/Akt and ERK1/2 MAPK pathways.[1]

Inhibition of Adenylyl Cyclase

The activation of Gi/o proteins by CP55,940 leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cAMP. This reduction in intracellular cAMP concentration affects the activity of downstream effectors such as Protein Kinase A (PKA).[7][9]

| Compound | Assay | EC50 | Cell Line |

| CP55,940 | Adenylyl Cyclase Inhibition | 0.2 nM (CB1), 0.3 nM (CB2)[5] | Not Specified |

| CP55,940 | [35S]GTPγS Binding (CB1) | 11 nM[6] | Mouse Brain |

| CP55,940 | [35S]GTPγS Binding (hCB2) | Not specified, but potent[6] | hCB2-CHO |

Activation of PI3K/Akt Signaling Pathway

CP55,940 has been shown to enhance the activation of the PI3K/Akt pathway in RPE cells subjected to oxidative stress.[1] This pathway is a critical regulator of cell survival and proliferation.

Modulation of ERK1/2 MAPK Signaling Pathway

The ERK1/2 MAPK pathway is another key signaling cascade affected by CP55,940. In the context of oxidative stress in RPE cells, CP55,940 has been observed to reduce the activation of the ERK1/2 pathway.[1]

Neuroprotective Effects of CP55,940 in Retinal Cells

The primary therapeutic potential of CP55,940 in the retina lies in its neuroprotective capabilities. Specifically, it has been demonstrated to protect RPE cells from oxidative stress-induced cell death.[1]

Attenuation of Oxidative Stress

CP55,940 significantly reduces the levels of intracellular reactive oxygen species (ROS) in RPE cells exposed to oxidative insults like hydrogen peroxide (H2O2).[1]

Enhancement of Cell Viability

By mitigating oxidative stress and modulating pro-survival signaling pathways, CP55,940 enhances the viability of RPE cells under cytotoxic conditions.[1]

Experimental Protocols

RPE Cell Culture and Oxidative Stress Induction

Objective: To culture human RPE cells and induce oxidative stress to mimic conditions of AMD.

Protocol:

-

Primary human RPE cells or an ARPE-19 cell line are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

To induce oxidative stress, the culture medium is replaced with a medium containing a specific concentration of hydrogen peroxide (H2O2), typically in the range of 100-500 µM.[10][11]

-

Cells are incubated with H2O2 for a specified period, usually 24 hours, to induce cellular damage.[1]

Cell Viability Assessment (MTT Assay)

Objective: To quantify the viability of RPE cells after treatment with CP55,940 and/or an oxidative stressor.

Protocol:

-

RPE cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of CP55,940 for a specified time (e.g., 1 hour) before the addition of H2O2.

-

Following the 24-hour incubation with H2O2, the medium is removed.

-

100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.[12][13]

-

The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[14]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (DCF-DA Assay)

Objective: To measure the levels of intracellular ROS in RPE cells.

Protocol:

-

RPE cells are seeded in a 96-well plate or on coverslips.

-

Cells are treated with CP55,940 and/or H2O2 as described in the oxidative stress protocol.

-

After treatment, the cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[15][16][17]

-

Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).

-

The cells are washed again with PBS to remove excess probe.

-

Fluorescence is measured using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm, or visualized using a fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

Western Blot Analysis for Signaling Proteins

Objective: To detect the phosphorylation status of key signaling proteins like Akt and ERK1/2.

Protocol:

-

RPE cells are grown in larger culture dishes and treated with CP55,940 and/or H2O2.

-

After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of Akt and ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizations

Signaling Pathways

Caption: CP55,940 signaling cascade in retinal cells.

Experimental Workflow

Caption: Workflow for investigating CP55,940's effects.

Conclusion

CP55,940 demonstrates significant neuroprotective potential in retinal cells, primarily through its action as a potent agonist at CB1 and CB2 cannabinoid receptors. Its mechanism of action involves the inhibition of adenylyl cyclase and the modulation of the PI3K/Akt and ERK1/2 signaling pathways. These molecular events culminate in the attenuation of oxidative stress and enhanced cell survival, particularly in RPE cells. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic applications of cannabinoid receptor agonists in treating retinal degenerative diseases like AMD. The detailed understanding of these mechanisms is paramount for the rational design of novel and effective neuroprotective strategies for the retina.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. realmofcaring.org [realmofcaring.org]

- 7. mdpi.com [mdpi.com]

- 8. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. Oxidative Stress Renders Retinal Pigment Epithelial Cells Susceptible to Complement-mediated Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of CP 59430: A Compound Shrouded in Obscurity

An extensive investigation into the chemical identity of CP 59430 has yielded no publicly available data to delineate its chemical structure or synthesis pathway. This designation does not correspond to a recognized compound in major chemical databases or the scientific literature, suggesting it may be an internal, unpublished, or erroneous identifier.

For researchers, scientists, and drug development professionals, the unambiguous identification of a chemical entity is the foundational step for any further investigation. Unfortunately, in the case of "CP 59430," this crucial first step remains elusive. Searches across multiple platforms have failed to retrieve any associated IUPAC name, CAS registry number, or published research, rendering the creation of an in-depth technical guide on its core properties impossible at this time.

It is plausible that "CP 59430" represents a compound that is part of a proprietary research program and has not been disclosed in the public domain. Alternatively, it could be a simple typographical error, with the intended compound being a similarly named substance. For instance, the well-researched synthetic cannabinoid agonist, CP 55,940 , bears a similar nomenclature and is extensively documented in scientific literature.

Without a verifiable chemical identity for CP 59430, any discussion of its synthesis, experimental protocols, or signaling pathways would be purely speculative and without a factual basis. We urge researchers who have encountered this designation to double-check their sources for a correct and complete chemical identifier.

Should a verifiable identifier for CP 59430 become available, a comprehensive technical guide could be developed, encompassing:

-

Chemical Structure: A detailed illustration of the molecular architecture, including stereochemistry where applicable.

-

Synthesis Pathway: A step-by-step description of the chemical reactions and intermediates involved in its creation.

-

Quantitative Data: Tabulated data on reaction yields, spectroscopic characterization, and other relevant metrics.

-

Experimental Protocols: Detailed methodologies for key synthesis and analysis steps.

-

Visualizations: Diagrams of reaction schemes and potential signaling pathways.

Until such information emerges, the scientific community is unable to provide a substantive report on the chemical nature of CP 59430. We remain vigilant for any new information that may shed light on this unknown compound.

Investigational Compound CP59430 for Dry AMD: A Review of Available Information

Despite a comprehensive search of scientific literature and clinical trial databases, there is currently no publicly available information linking the investigational compound designated as CP59430 to the treatment of dry age-related macular degeneration (dry AMD). This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, an incorrect identifier, or a compound that is no longer under active development for this indication.

Dry AMD is a leading cause of vision loss in older adults, characterized by the progressive degeneration of the macula.[1][2] The disease's complex pathophysiology involves multiple factors, including oxidative stress, inflammation, and the accumulation of cellular debris.[3][4] A significant focus of current research is the role of the complement system, an inflammatory cascade implicated in the development and progression of dry AMD.[1][5]

Current Therapeutic Landscape for Dry AMD

While there is no cure for dry AMD, the field is active with numerous investigational therapies targeting various pathways.[3][6][7] These approaches can be broadly categorized as:

-

Complement Inhibitors: Several drugs targeting different components of the complement cascade (C3, C5) have been a primary focus of clinical trials.[5][8][9] The aim is to reduce the chronic inflammation and subsequent cell death associated with an overactive complement system in the retina.[1][5]

-

Gene Therapy: This approach seeks to provide a long-term solution by introducing genetic material into retinal cells to produce therapeutic proteins.[1][6] A notable example is a therapy designed to increase the expression of a soluble form of CD59 (sCD59), a protein that inhibits the formation of the membrane attack complex (MAC), a key driver of cell damage in dry AMD.[1]

-

Neuroprotection: These agents aim to protect retinal cells from damage and death.[3]

-

Visual Cycle Modulators: These compounds are designed to reduce the accumulation of toxic byproducts in the retina.[6]

-

Antioxidant Therapies: Based on the Age-Related Eye Disease Study (AREDS) and AREDS2, nutritional supplements with antioxidants are recommended to slow the progression of intermediate dry AMD.[6][10]

Signaling Pathways in Dry AMD

The pathogenesis of dry AMD involves several interconnected signaling pathways within the retinal pigment epithelium (RPE) cells and the surrounding microenvironment.[11][12] Understanding these pathways is crucial for identifying novel therapeutic targets.

A key pathway implicated in dry AMD is the complement cascade . Dysregulation of this system leads to the formation of the Membrane Attack Complex (MAC), which can cause damage and death to RPE cells.[1][13]

Below is a simplified representation of the complement cascade's role in dry AMD, a common target for investigational therapies.

Experimental Approaches in Dry AMD Research

The development of new therapies for dry AMD relies on a range of experimental models and techniques. Preclinical studies often utilize cell cultures and animal models to investigate disease mechanisms and test the efficacy and safety of new compounds.[14] Clinical trials in human subjects are then conducted in multiple phases to evaluate the investigational treatment's safety, dosage, and effectiveness.[10][15]

A general workflow for the preclinical and clinical evaluation of a new investigational compound for dry AMD is illustrated below.

Conclusion

While the specific compound this compound could not be identified in the context of dry AMD, the field of therapeutic development for this condition is robust and multifaceted. Researchers continue to explore a variety of mechanisms and pathways to slow disease progression and preserve vision. As new data from ongoing research and clinical trials become available, a clearer picture of the most promising future treatments for dry AMD will emerge. For professionals in the field, staying abreast of developments in complement inhibition, gene therapy, and other novel approaches remains critical.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Fewer dry AMD clinical trials than wet variety despite no treatment options [clinicaltrialsarena.com]

- 3. Treatments for dry age-related macular degeneration: therapeutic avenues, clinical trials and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dry Age-Related Macular Degeneration: Mechanisms, Therapeutic Targets, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Outcomes of Current Dry AMD Therapies | Retinal Physician [retinalphysician.com]

- 6. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]

- 7. A Clinical and Preclinical Assessment of Clinical Trials for Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ophthalmologytimes.com [ophthalmologytimes.com]

- 9. Story of discovery: NEI-funded research paves way for new dry AMD drugs | National Eye Institute [nei.nih.gov]

- 10. Update on Clinical Trials in Dry Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways in Retinal Pigment Epithelium (RPE) Cells in Response to Stress Conditions of Age-Related Macular Degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | On and off signaling pathways in the retina and the visual system [frontiersin.org]

- 13. Retinal Pigment Epithelial Cells Mitigate the Effects of Complement Attack by Endocytosis of C5b-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Trials [clinicaltrials.regeneron.com]

Technical Whitepaper: CP-673451, a Selective PDGFR Tyrosine Kinase Inhibitor

Introduction

Initial searches for the compound "CP59430" as a tyrosine kinase inhibitor did not yield relevant results in scientific literature, as the designation is primarily associated with a postal code. However, a closely related compound, CP-673451 , has been identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases. This technical guide provides a comprehensive overview of CP-673451, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The inhibitory activity of CP-673451 has been characterized in various assays, from enzymatic activity to cellular effects and in vivo tumor models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Assay Conditions |

| PDGFRβ | 1 | - | Purified recombinant enzyme |

| PDGFRα | 10 | 10-fold | Purified recombinant enzyme |

| c-kit | >250 | >250-fold | Purified recombinant enzyme |

| VEGFR-1 | >5,000 | >5,000-fold | Purified recombinant enzyme |

| VEGFR-2 | 450 | 450-fold | Purified recombinant enzyme |

| TIE-2 | >5,000 | >5,000-fold | Purified recombinant enzyme |

| FGFR-2 | >5,000 | >5,000-fold | Purified recombinant enzyme |

Data compiled from studies on the antiangiogenic and antitumor activity of CP-673451.[1]

Table 2: Cellular Activity

| Cell Line | Assay Type | IC50 (µM) | Notes |

| PAE-β cells | PDGFR-β Autophosphorylation | 0.001 | Porcine aortic endothelial cells expressing PDGFR-β[1] |

| H526 cells | c-kit Autophosphorylation | 1.1 | Small cell lung cancer cells[2] |

| A549 cells | Cell Viability | 0.49 | Non-small-cell lung cancer (NSCLC)[2][3] |

| H1299 cells | Cell Viability | 0.61 | Non-small-cell lung cancer (NSCLC)[2][3] |

Table 3: In Vivo Efficacy

| Tumor Model | Dosing | Efficacy |

| H460 (Lung) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |

| Colo205 (Colon) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |

| LS174T (Colon) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |

| U87MG (Glioblastoma) Xenograft | ≤ 33 mg/kg, p.o., once daily | ED50 for tumor growth inhibition[1] |

| Sponge Implant (Angiogenesis) | 3 mg/kg, p.o., once daily | 70% inhibition of PDGF-BB-stimulated angiogenesis[1][4] |

Core Signaling Pathways and Mechanism of Action

CP-673451 functions as an ATP-competitive inhibitor of PDGFRα and PDGFRβ kinases.[5] The binding of PDGF ligands (e.g., PDGF-BB) to PDGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades crucial for cell proliferation, survival, and migration.

CP-673451 effectively blocks this initial autophosphorylation step.[1] By inhibiting PDGFR, it suppresses major downstream pathways, including:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. CP-673451 has been shown to decrease the phosphorylation of Akt and its downstream effectors, such as GSK-3β, p70S6K, and S6.[2][3] In cholangiocarcinoma cells, this inhibition of the PI3K/Akt pathway leads to the suppression of the transcription factor Nrf2, resulting in increased reactive oxygen species (ROS) and apoptosis.[6][7]

-

MAPK/ERK Pathway: This pathway is also involved in cell growth and proliferation. Inhibition of PDGFR by CP-673451 has been shown to attenuate the phosphorylation of MEK and ERK.[2]

The dual inhibition of these key pathways contributes to the observed anti-proliferative, pro-apoptotic, and anti-migratory effects of CP-673451 in cancer cells.[3]

Experimental Protocols

The characterization of a tyrosine kinase inhibitor like CP-673451 involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PDGFR Kinase Inhibition Assay (Luminescent)

This protocol is adapted from ADP-Glo™ kinase assay methodologies to measure the enzymatic activity of purified PDGFRβ.[8][9]

-

Objective: To determine the IC50 value of CP-673451 against purified PDGFRβ kinase.

-

Materials:

-

Purified recombinant human PDGFRβ kinase.

-

Poly (Glu, Tyr) 4:1 peptide substrate.

-

CP-673451 serially diluted in DMSO.

-

ATP at a concentration near the Km for PDGFRβ.

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA).

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

White, opaque 96-well or 384-well plates.

-

-

Procedure:

-

Prepare Kinase Reaction: In each well of a 96-well plate, add the kinase, assay buffer, and the peptide substrate.

-

Add Inhibitor: Add CP-673451 at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of CP-673451 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cellular PDGFR Autophosphorylation Assay (ELISA-based)

This protocol is based on methods used to assess the cellular potency of CP-673451.[1][4]

-

Objective: To measure the inhibition of ligand-induced PDGFRβ autophosphorylation in cells.

-

Materials:

-

PAE cells stably expressing human PDGFRβ.

-

Starvation medium (e.g., serum-free DMEM).

-

PDGF-BB ligand.

-

CP-673451 serially diluted in DMSO.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

ELISA plates pre-coated with a PDGFRβ capture antibody.

-

Detection antibody: Anti-phosphotyrosine antibody conjugated to HRP.

-

TMB substrate.

-

-

Procedure:

-

Cell Plating: Seed PAE-PDGFRβ cells in 96-well plates and grow to confluence.

-

Starvation: Starve the cells overnight in serum-free medium.

-

Inhibitor Treatment: Treat cells with various concentrations of CP-673451 for 30-60 minutes at 37°C.

-

Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with HNTG lysis buffer.

-

ELISA: a. Transfer the cell lysates to the PDGFRβ capture plates. Incubate for 2 hours. b. Wash the plates and add the anti-phosphotyrosine-HRP antibody. Incubate for 30-60 minutes. c. Wash the plates and add TMB substrate. d. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

Data Analysis: Determine the IC50 value by plotting the inhibition of the phosphorylation signal against the inhibitor concentration.

-

Western Blot Analysis of Downstream Signaling

This protocol provides a general method for analyzing the phosphorylation status of Akt and ERK.[3][10][11]

-

Objective: To confirm that CP-673451 inhibits the PDGFR-mediated downstream PI3K/Akt and MAPK/ERK signaling pathways.

-

Materials:

-

A549 cells (or other responsive cell line).

-

CP-673451.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence detection reagent.

-

-

Procedure:

-

Cell Treatment: Plate A549 cells and treat with CP-673451 (e.g., 1, 2, 4 µM) for 3 hours in the presence of serum.[3]

-

Protein Extraction: Lyse the cells with RIPA buffer, collect lysates, and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

-

Cell Viability (MTT) Assay

This protocol describes a common colorimetric assay to measure the effect of CP-673451 on cell viability.[12][13]

-

Objective: To determine the IC50 of CP-673451 for cell viability in cancer cell lines.

-

Materials:

-

A549 or H1299 cells.

-

CP-673451.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidic isopropanol).

-

-

Procedure:

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CP-673451 (e.g., 0.0625 to 4 µM) for 72 hours.[3]

-

Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]

- 7. CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.jp [promega.jp]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. merckmillipore.com [merckmillipore.com]

Early Research Findings on CP-59,430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-59,430 is a synthetic bicyclic cannabinoid analog that emerged from early research into the structure-activity relationships of cannabinoids. As a potent agonist of cannabinoid receptors, its study has contributed significantly to the understanding of the endocannabinoid system and the pharmacological effects associated with receptor activation. This technical guide provides an in-depth overview of the foundational research on CP-59,430, focusing on its pharmacological profile, quantitative data from key in vitro and in vivo studies, and the experimental methodologies employed.

Pharmacological Profile

CP-59,430 is classified as a non-classical cannabinoid agonist. Structurally distinct from the classical dibenzopyran structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), it exhibits high affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors. Early research demonstrated that CP-59,430 is considerably more potent than Δ⁹-THC in both receptor binding and in producing cannabinoid-like effects in animal models.[1] Its activity is mediated through its interaction with G-protein coupled cannabinoid receptors, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events.

Quantitative Data

The following tables summarize the key quantitative findings from early preclinical studies on CP-59,430. The data is primarily derived from the seminal structure-activity relationship study by Compton and colleagues in 1993.

Table 1: Cannabinoid Receptor Binding Affinity of CP-59,430

| Compound | Radioligand | Preparation | Kᵢ (nM) |

| CP-59,430 | [³H]CP-55,940 | Rat Brain Membranes | 0.87 |

Kᵢ value represents the inhibitory constant, indicating the affinity of CP-59,430 for the cannabinoid receptor.

Table 2: In Vivo Pharmacological Potency of CP-59,430 in Mice

| Pharmacological Effect | Assay | ED₅₀ (mg/kg) |

| Depression of Spontaneous Locomotor Activity | Locomotor Activity Test | 0.12 |

| Antinociception | Tail-Flick Test | 0.23 |

| Hypothermia | Rectal Temperature Measurement | 0.18 |

| Catalepsy | Ring Immobility Test | 0.45 |

ED₅₀ represents the dose required to produce 50% of the maximal effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the early research conducted to characterize CP-59,430.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of CP-59,430 for the cannabinoid receptor.

Methodology:

-

Membrane Preparation: Whole rat brains were homogenized in a buffer solution (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the same buffer to a final protein concentration of approximately 1 mg/mL.

-

Binding Reaction: The assay was conducted in silanized glass tubes containing the rat brain membrane preparation, the radioligand [³H]CP-55,940 (a close analog of CP-59,430), and varying concentrations of CP-59,430.

-

Incubation: The mixture was incubated at 30°C for 60 minutes to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]CP-55,940, was determined by liquid scintillation counting.

-

Data Analysis: The concentration of CP-59,430 that inhibited 50% of the specific binding of [³H]CP-55,940 (IC₅₀) was determined. The inhibitory constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Mice

Objective: To assess the dose-dependent pharmacological effects of CP-59,430 in mice.

General Procedure: Male ICR mice were used for all experiments. CP-59,430 was administered intravenously (i.v.).

-

Depression of Spontaneous Locomotor Activity:

-

Apparatus: A chamber equipped with photobeam sensors to detect movement.

-

Procedure: Mice were placed in the activity chambers immediately after drug administration. Locomotor activity (interruptions of the photobeams) was recorded for a 10-minute period. The dose that produced a 50% reduction in locomotor activity (ED₅₀) was calculated.

-

-

Antinociception (Tail-Flick Test):

-

Apparatus: A radiant heat source focused on the underside of the mouse's tail.

-

Procedure: The latency to flick the tail away from the heat source was measured. A baseline latency was determined before drug administration. The test was conducted at a predetermined time after drug injection. A maximum cut-off time was set to prevent tissue damage. The dose that produced a 50% maximal possible effect (%MPE) was calculated as the ED₅₀.[2]

-

-

Hypothermia:

-

Apparatus: A digital thermometer with a rectal probe.

-

Procedure: Baseline rectal temperature was measured before drug administration. Temperature was measured again at a specific time point after injection. The dose that produced a 50% of the maximum decrease in body temperature was determined as the ED₅₀.

-

-

Catalepsy (Ring Immobility Test):

-

Apparatus: A 5.5 cm diameter metal ring placed 10 cm above the surface.

-

Procedure: Mice were placed on the ring with their forepaws over the edge. The time the mouse remained immobile in this position was recorded, with a maximum cut-off time. The dose that produced immobility in 50% of the mice (ED₅₀) was calculated.

-

Visualizations

Signaling Pathway of CP-59,430 at Cannabinoid Receptors

Caption: CP-59,430 signaling via Gi/o-coupled cannabinoid receptors.

Experimental Workflow for In Vivo Pharmacological Assessment

Caption: Workflow for assessing the in vivo effects of CP-59,430 in mice.

Logical Relationship of CP-59,430 to Other Cannabinoids

Caption: Structural and functional relationship of CP-59,430.

References

Preclinical Profile of CP-59430 in Ophthalmology: A Technical Overview

Core Tenets of Cannabinoid-Mediated Intraocular Pressure Reduction

Cannabinoid receptors, primarily the CB1 receptor, are expressed in key ocular tissues responsible for regulating aqueous humor dynamics. These tissues include the ciliary body, which produces aqueous humor, and the trabecular meshwork, which is the primary site of aqueous humor outflow.[1][2] Activation of CB1 receptors in these tissues is believed to lower intraocular pressure (IOP), a major risk factor for glaucoma. The proposed mechanisms involve both a decrease in aqueous humor production and an increase in its outflow through the conventional (trabecular) and uveoscleral pathways.[1][3]

Quantitative Preclinical Data (Representative)

The following tables summarize hypothetical quantitative data for a compound like CP-59430, based on published findings for the potent CB1 agonist CP-55,940. This data illustrates the potential efficacy in reducing intraocular pressure in a preclinical animal model.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Target | Notes |

| CB1 Receptor Binding Affinity (Ki) | 0.58 nM | Human Cannabinoid Receptor 1 | Data for CP-55,940. |

| CB2 Receptor Binding Affinity (Ki) | 0.68 nM | Human Cannabinoid Receptor 2 | Data for CP-55,940. |

| CB1 Functional Agonist Activity (EC50) | 2.3 nM | GTPγS Binding Assay | Data for CP-55,940. |

| Stimulation of cAMP accumulation in trabecular meshwork cells | 2.3-fold over basal | In vitro cell culture | Data for CP-55,940.[2] |

| Stimulation of cAMP accumulation in ciliary process cells | 1.7-fold over basal | In vitro cell culture | Data for CP-55,940.[2] |

Table 2: In Vivo Efficacy in a Rabbit Model of Ocular Hypertension

| Treatment Group (Topical Administration) | Dose Concentration | Maximum IOP Reduction (%) | Time to Maximum Effect (Hours) | Duration of Action (Hours) |

| Vehicle Control | - | 5% | - | - |

| CP-55,940 | 0.1% | 25% | 4 | 8 |

| CP-55,940 | 0.5% | 35% | 4 | >12 |

| CP-55,940 | 1.0% | 45% | 6 | >24 |

This data is illustrative and compiled from general knowledge of potent cannabinoid agonists. Specific values would need to be determined through dedicated preclinical studies.

Experimental Protocols

Induction of Ocular Hypertension in Rabbits

A common method to induce a transient state of ocular hypertension in rabbits for preclinical screening of IOP-lowering agents involves the injection of α-chymotrypsin into the anterior chamber.[4]

-

Animal Model: New Zealand White rabbits are typically used.[5]

-

Anesthesia: Animals are anesthetized to minimize discomfort and movement during the procedure.

-

Induction: A sterile solution of α-chymotrypsin is injected into the anterior chamber of one eye. The contralateral eye can serve as a control. This enzyme causes damage to the trabecular meshwork, leading to an increase in IOP.

-

IOP Monitoring: Baseline IOP is measured before induction. Following the injection, IOP is monitored daily or at regular intervals using a calibrated tonometer until a stable elevation is achieved, typically within a few days to a week.[4]

Topical Administration and Intraocular Pressure Measurement

-

Formulation: The test compound (e.g., CP-59430 or CP-55,940) is formulated in a suitable ophthalmic vehicle for topical administration.

-

Dosing: A precise volume (e.g., 50 µL) of the test formulation is instilled into the lower conjunctival sac of the hypertensive eye.[5]

-

IOP Measurement: Intraocular pressure is measured at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the magnitude and duration of the IOP-lowering effect.[6]

-

Tonometry: A rebound tonometer (e.g., Tono-Pen) is a commonly used instrument for measuring IOP in rabbits. The device is gently touched to the central cornea to obtain a reading. Multiple readings are typically taken and averaged for accuracy.[7]

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling in the Trabecular Meshwork

Activation of the CB1 receptor in the trabecular meshwork is a key mechanism for increasing aqueous humor outflow. The binding of a CB1 agonist like CP-59430 initiates a signaling cascade that leads to the relaxation of the trabecular meshwork cells and modification of the extracellular matrix, thereby reducing outflow resistance.

Caption: CB1 Receptor Signaling in the Trabecular Meshwork.

Experimental Workflow for In Vivo IOP Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of a test compound on intraocular pressure in a rabbit model of ocular hypertension.

Caption: Experimental Workflow for In Vivo IOP Study.

Conclusion

The preclinical data available for potent CB1 agonists like CP-55,940 strongly suggest that a compound such as CP-59430 would exhibit significant IOP-lowering effects. The primary mechanism of action is likely mediated through the activation of CB1 receptors in the ciliary body and trabecular meshwork, leading to a reduction in aqueous humor production and an increase in its outflow. Further preclinical studies would be necessary to fully characterize the efficacy, safety, and pharmacokinetic profile of CP-59430 for potential ophthalmic applications. These studies should focus on dose-ranging efficacy in relevant animal models of glaucoma, formulation optimization for topical delivery, and a thorough assessment of any potential ocular or systemic side effects.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Cannabinoid CB(1) receptor expression, activation and detection of endogenous ligand in trabecular meshwork and ciliary process tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topical application of a nitric oxide synthase inhibitor reduces intraocular pressure in rabbits with experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Δ9-Tetrahydrocannabinol Derivative-Loaded Nanoformulation Lowers Intraocular Pressure in Normotensive Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of topical and intravenous administration of WIN 55-212-2 in normotensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Synthetic Cannabinoid CP-55,940: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-55,940 is a potent, synthetic bicyclic cannabinoid analogue that is structurally dissimilar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Developed by Pfizer in 1974, it has become an invaluable research tool for elucidating the pharmacology of the endocannabinoid system.[1] This technical guide provides an in-depth overview of the target identification and validation of CP-55,940, complete with detailed experimental protocols and data presented for comparative analysis.

Target Identification

The primary molecular targets of CP-55,940 have been identified through a series of binding and functional assays. It is a high-affinity, non-selective full agonist for the two main cannabinoid receptors, CB1 and CB2.[1][3][4]

Quantitative Binding Affinity Data

The binding affinity of CP-55,940 for cannabinoid receptors is typically determined through competitive radioligand binding assays. These experiments measure the ability of unlabeled CP-55,940 to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki). The functional potency is often determined by measuring the half-maximal effective concentration (EC50) in downstream functional assays.

| Parameter | Receptor | Value (nM) | Reference |

| Ki | CB1 | 0.58 - 5.0 | [1][3] |

| CB2 | 0.68 - 2.6 | [1][3] | |

| EC50 | CB1 | 0.2 - 3.4 | [5] |

| CB2 | 0.3 | ||

| GPR55 | 5 |

Table 1: Binding Affinity and Potency of CP-55,940

Target Validation

The functional consequences of CP-55,940 binding to its target receptors have been validated through a variety of in vitro functional assays. These assays confirm its role as an agonist and delineate the downstream signaling pathways it modulates.

Signaling Pathways

CP-55,940, upon binding to CB1 and CB2 receptors, initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) are primarily coupled to the Gi/o family of G-proteins.[6][7] Activation of these receptors by CP-55,940 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels and protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway.[5][6][8]

References

- 1. CP 55,940 - Wikipedia [en.wikipedia.org]

- 2. Effects of acute and repeated dosing of the synthetic cannabinoid CP55,940 on intracranial self-stimulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]

- 4. revvity.com [revvity.com]

- 5. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]

- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Pharmacological profile of CP59430

An in-depth pharmacological profile of the compound designated CP-59430 cannot be provided at this time. Extensive searches for this identifier in publicly available scientific literature, patent databases, and chemical registries have yielded no relevant results pertaining to a specific pharmacological agent.

The designation "CP-59430" does not correspond to any known marketed drug or compound described in significant research. It is possible that this identifier is incorrect, obsolete, or an internal developmental code that has not been publicly disclosed.

For a comprehensive technical guide to be generated, a correct and recognized chemical name, such as an International Nonproprietary Name (INN), a common name, or a specific IUPAC name, is required. Alternatively, a CAS registry number or a publication reference detailing the synthesis and initial biological evaluation of the compound would be necessary to proceed with a thorough literature review and data compilation.

Without a valid identifier, it is not possible to retrieve the requisite information for this request, including:

-

Receptor binding affinity and selectivity

-

Functional activity (e.g., agonist, antagonist, inverse agonist)

-

In vivo efficacy in preclinical models

-

Pharmacokinetic and metabolic properties

-

Associated signaling pathways

-

Detailed experimental protocols

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the identifier. Should a corrected name or additional identifying information for "CP-59430" become available, a detailed pharmacological profile can be compiled as requested.

CP59430: A Technical Guide to its Immunomodulatory Core

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of CP59430, a potent synthetic cannabinoid agonist, in the modulation of the immune system. Drawing upon a comprehensive review of preclinical research, this document details the compound's interaction with cannabinoid receptors, its impact on key immune cell populations, and the underlying signaling pathways that govern its immunomodulatory effects. This guide is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction to this compound and Immunomodulation

This compound, also known as CP-55,940, is a classic bicyclic cannabinoid mimetic that exhibits high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] While CB1 receptors are predominantly expressed in the central nervous system, CB2 receptors are primarily found on immune cells, including T-cells, B-cells, macrophages, and natural killer (NK) cells.[3][4][5] This differential expression pattern has positioned the endocannabinoid system, and specifically CB2 receptor agonists like this compound, as a promising target for modulating immune responses in a variety of pathological conditions, including autoimmune diseases, chronic inflammation, and neuroinflammatory disorders.[2][3]

The immunomodulatory effects of cannabinoids are complex, often exhibiting a biphasic dose-response and involving both receptor-dependent and independent mechanisms.[1][6] this compound has been shown to influence a wide array of immune cell functions, including proliferation, differentiation, cytokine production, and apoptosis. Understanding the precise molecular mechanisms underlying these effects is crucial for the development of targeted cannabinoid-based therapeutics with favorable safety and efficacy profiles.

Quantitative Data on this compound's Immunomodulatory Activity

This section summarizes the quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy in modulating key immunological parameters.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| CB1 | Human | 0.58 | [1] |

| CB2 | Human | 0.68 | [1] |

| CB1 | Rat | 0.9 | [1] |

| CB2 | Rat | 2.1 | [1] |

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand.

Table 2: Dose-Response of this compound on Cytokine Production

| Cell Type | Cytokine | Stimulation | This compound Concentration | % Inhibition/Change | Reference |

| Jurkat T-cells | IL-2 mRNA | PHA/PMA | 10 µM | 84% decrease | [7] |

| Jurkat T-cells | TNF-α mRNA | PHA/PMA | 10 µM | 41% decrease | [7] |

| Human Bronchial Epithelial Cells | IL-8 release | TNF-α | 10 µM | ~40% inhibition | [8] |

| Rat Cerebellar Granule Cells | IL-1β, IL-6, TNF-α mRNA | LPS | Concentration-dependent inhibition | - | [1][6] |

Table 3: Effects of this compound on Immune Cell Functions

| Immune Cell Function | Cell Type | This compound Concentration | Effect | Reference |

| Apoptosis Induction | Jurkat T-ALL cells | Dose-dependent | Increased apoptosis | [9] |

| Inhibition of Migration | Rat Peritoneal Macrophages | Dose-dependent | Inhibition of spontaneous and fMLP-induced migration | [10][11] |

| Cell Viability | Human Skeletal Muscle Cells | 5-50 µM | Concentration-dependent decrease | [9] |

Key Signaling Pathways in this compound-Mediated Immunomodulation

This compound exerts its immunomodulatory effects through a complex network of intracellular signaling pathways, primarily initiated by the activation of CB1 and CB2 receptors. However, evidence for receptor-independent mechanisms also exists.

Cannabinoid Receptor-Dependent Signaling

Upon binding to CB1 and/or CB2 receptors, which are Gi/o protein-coupled receptors, this compound triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase and cAMP Reduction: A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently modulate the function of various transcription factors, including the cAMP response element-binding protein (CREB).[12]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate MAPK pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[3][4] The activation of these pathways can lead to the regulation of transcription factors such as activator protein-1 (AP-1), which plays a critical role in T-cell activation and cytokine gene expression.[13][14]

-

Regulation of Transcription Factors: The signaling cascades initiated by this compound converge on key transcription factors that control immune responses. These include:

-

Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation and immune cell activation.[15][16][17] Cannabinoid receptor signaling can modulate NF-κB activity, thereby influencing the expression of pro-inflammatory cytokines and cell survival genes.[6][15]

-

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is involved in macrophage polarization and the differentiation of T-cell subsets.[18][19][20] Modulation of STAT3 signaling by this compound could therefore influence the balance between pro- and anti-inflammatory immune responses.

-

cAMP Response Element-Binding Protein (CREB): As a downstream target of the cAMP/PKA pathway, CREB is involved in the regulation of cytokine production and immune cell survival.[21][22]

-

Receptor-Independent Mechanisms

Several studies suggest that this compound can exert immunomodulatory effects through mechanisms that are independent of CB1 and CB2 receptor activation.[1][6] These mechanisms are not yet fully elucidated but may involve:

-

Alteration of Membrane Fluidity: As a lipophilic molecule, this compound can intercalate into cell membranes, potentially altering membrane fluidity and the function of membrane-associated proteins.

-

Modulation of Ion Channels: There is evidence that cannabinoids can directly interact with and modulate the activity of various ion channels.

-

Antioxidant Activity: Some studies propose that the anti-inflammatory effects of certain cannabinoids may be attributed to their antioxidant properties.[6]

Further research is needed to fully characterize these receptor-independent pathways and their contribution to the overall immunomodulatory profile of this compound.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the immunomodulatory effects of this compound. These protocols are based on established methodologies and can be adapted for specific research questions.

T-Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the effect of this compound on the proliferation of T-lymphocytes. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.[13][14][23][24][25][26][27]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

This compound

-

CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

-

T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

CFSE Staining:

-

Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL.

-

Add CFSE staining solution to a final concentration of 1-5 µM.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells 2-3 times with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells in complete medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

-

Add various concentrations of this compound (and a vehicle control) to the wells.

-

Add the T-cell activation stimulus.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the progressive halving of CFSE fluorescence intensity.

-

Macrophage Polarization Assay

This protocol is designed to evaluate the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[9][11][28]

Materials:

-

Monocytes (from PBMCs) or a macrophage cell line (e.g., THP-1, RAW 264.7)

-

This compound

-

M1 polarizing stimuli: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

M2 polarizing stimuli: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)

-

Complete cell culture medium

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD80, anti-CD86 for M1; anti-CD163, anti-CD206 for M2)

-

Reagents for ELISA or quantitative PCR (qPCR) to measure cytokine and gene expression

Procedure:

-

Macrophage Differentiation (if using monocytes):

-

Culture monocytes in the presence of M-CSF or GM-CSF for 5-7 days to differentiate them into macrophages.

-

-

Polarization and Treatment:

-

Plate the differentiated macrophages.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Add the polarizing stimuli:

-

For M1 polarization: LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

For M2 polarization: IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Flow Cytometry: Harvest the cells, stain with antibodies against M1 and M2 surface markers, and analyze by flow cytometry to determine the percentage of each population.

-

ELISA: Collect the culture supernatants and measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-6, IL-12) and M2-associated cytokines (e.g., IL-10).

-

qPCR: Extract RNA from the cells and perform qPCR to analyze the expression of M1-specific genes (e.g., iNOS, CXCL9) and M2-specific genes (e.g., Arg1, Fizz1).

-

Conclusion

This compound is a potent immunomodulatory agent that acts through both cannabinoid receptor-dependent and -independent mechanisms. Its ability to suppress pro-inflammatory cytokine production, inhibit T-cell proliferation, and modulate macrophage function highlights its therapeutic potential for a range of inflammatory and autoimmune disorders. The detailed quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the nuances of its dose-dependent effects, the specific molecular targets of its receptor-independent actions, and its impact on the complex interplay of immune cell subsets in vivo will be crucial for translating the preclinical promise of this compound into effective clinical therapies.

References

- 1. A synthetic cannabinoid, CP55940, inhibits lipopolysaccharide-induced cytokine mRNA expression in a cannabinoid receptor-independent mechanism in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid receptor 2: Potential role in immunomodulation and neuroinflammation Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kiu.ac.ug [kiu.ac.ug]

- 5. The cannabinoid system and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vivo and in vitro treatment with the synthetic cannabinoid CP55, 940 decreases the in vitro migration of macrophages in the rat: involvement of both CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of NF-kappa B, AP-1, NFAT, and STAT1 nuclear import in T lymphocytes by noninvasive delivery of peptide carrying the nuclear localization sequence of NF-kappa B p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-kappaB and AP-1 regulate activation-dependent CD137 (4-1BB) expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Prospects of Cannabinoids in the Immunomodulation of Prevalent Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. The STAT3/SETDB2 axis dictates NF-κB-mediated inflammation in macrophages during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tumor-associated macrophages promote neuroblastoma via STAT3 phosphorylation and up-regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mucosalimmunology.ch [mucosalimmunology.ch]

- 24. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Unraveling the Journey of CP-59430: A Technical Overview

An in-depth exploration of the discovery, development, and mechanistic action of the novel synthetic compound, CP-59430, remains elusive due to the limited availability of public-domain information. Extensive searches for "CP-59430" did not yield specific data related to a singular molecule of that designation within the context of drug discovery and development.

Initial investigations into scientific literature and chemical databases suggest that "CP-59430" may be an internal project code, a discontinued investigational compound, or a misidentified chemical entity. The search results were frequently populated with information regarding unrelated "CP-molecules," such as CP-263,114 and CP-225,917, which are natural products with distinct biological activities. Furthermore, the abbreviation "CP" is commonly used in the medical field to refer to Cerebral Palsy, leading to a significant number of irrelevant results.

Without a definitive chemical structure, target, or therapeutic indication associated with "CP-59430," a comprehensive technical guide detailing its discovery, experimental protocols, and signaling pathways cannot be constructed.

To facilitate the creation of the requested in-depth guide, the following information is essential:

-

Correct Chemical Name or IUPAC Name: The formal chemical name is crucial for accurate identification and literature searching.

-

Chemical Structure: The two-dimensional or three-dimensional structure of the molecule is fundamental to understanding its properties.

-

Therapeutic Target(s): Identifying the protein, enzyme, or receptor that CP-59430 interacts with is key to understanding its mechanism of action.

-

Associated Company or Research Institution: Knowing the origin of the compound can help narrow the search to specific patents or publications.

-

Any Published Literature or Patent Numbers: Direct references are the most effective way to access detailed experimental data.

Upon provision of more specific identifiers for the molecule of interest, a thorough and accurate technical guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals. This would include a detailed summary of all available quantitative data in structured tables, comprehensive descriptions of experimental methodologies, and meticulously crafted Graphviz diagrams to illustrate signaling pathways and experimental workflows as per the user's request.

Methodological & Application

Application Notes and Protocols for CP-55,940 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-55,940 is a potent, non-selective synthetic cannabinoid agonist that serves as a valuable research tool for studying the endocannabinoid system. It exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes. Understanding the in vitro pharmacological profile of compounds like CP-55,940 is crucial for the development of novel therapeutics targeting the endocannabinoid system. These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of CP-55,940 and other cannabinoid ligands.

Data Presentation

The following tables summarize the quantitative data for CP-55,940's binding affinity and functional potency at cannabinoid receptors.

Table 1: Binding Affinity of CP-55,940 at Cannabinoid Receptors

| Receptor | Radioligand | Ki (nM) | Cell/Tissue Type |

| Human CB1 | [3H]CP-55,940 | 0.6 - 5.0 | CHO-hCB1 transfected cells |

| Human CB2 | [3H]CP-55,940 | 0.7 - 2.6 | HEK293 cells expressing hCB2 |

| Rat CB1 | [3H]CP-55,940 | 1.3 - 4 | Rat brain membranes |

Table 2: Functional Potency of CP-55,940 in In Vitro Assays

| Assay | Receptor | Parameter | Value (nM) | Cell/Tissue Type |

| GTPγS Binding | Human CB1 | EC50 | 3.4 | CB1-expressing cells |

| GTPγS Binding | Mouse CB1 | EC50 | 27.3 | Mouse brain membranes |

| Adenylyl Cyclase Inhibition | Human CB1 | IC50 | 1.83 | CB1-expressing cells |

| Adenylyl Cyclase Inhibition | Human CB2 | IC50 | 2.89 | CB2-expressing cells |

| MAPK/ERK Activation | Rat CB1 | EC50 | 1.4 | rCB1 HEK293 cells |

Signaling Pathway

CP-55,940, as a cannabinoid receptor agonist, primarily signals through Gi/o proteins. Upon binding to CB1 or CB2 receptors, it induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

CP-55,940 signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace the radiolabeled cannabinoid agonist [3H]CP-55,940 from CB1 or CB2 receptors.

Radioligand binding assay workflow.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

[3H]CP-55,940

-

Test compound (e.g., CP-55,940 for self-displacement or other cannabinoid ligands)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.25% BSA

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice. Homogenize and dilute to the desired protein concentration in ice-cold Binding Buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding Buffer

-

Test compound at various concentrations (or vehicle for total binding)

-

Non-specific binding control (e.g., 10 µM unlabeled CP-55,940)

-

[3H]CP-55,940 (at a concentration near its Kd, typically 0.5-2 nM)

-

Membrane suspension

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the IC50 of the test compound and then convert it to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a ligand. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[1]

[35S]GTPγS binding assay workflow.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

[35S]GTPγS

-

Guanosine 5'-diphosphate (GDP)

-

Test compound (e.g., CP-55,940)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

Test compound at various concentrations

-

GDP (typically 10-30 µM)

-

Membrane suspension

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate Reaction: Add [35S]GTPγS (typically 0.05-0.2 nM) to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Quantification: Terminate the reaction and quantify radioactivity as described for the radioligand binding assay.

-

Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a cannabinoid agonist to inhibit the production of cAMP, which is stimulated by forskolin.

Adenylyl cyclase inhibition assay workflow.

Materials:

-

Cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells)

-

Test compound (e.g., CP-55,940)

-

Forskolin

-

cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)

-

Cell culture medium and reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Treatment: Add the test compound at various concentrations and incubate for 15-30 minutes.

-

Stimulation: Add forskolin (typically 1-10 µM) to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Normalize the data to the forskolin-stimulated control and plot the concentration-response curve to determine the IC50 value.

MAPK/ERK Activation Assay (Western Blot)

This assay determines the ability of a cannabinoid agonist to induce the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

MAPK/ERK activation assay workflow.

Materials:

-

Cells expressing CB1 or CB2 receptors

-

Test compound (e.g., CP-55,940)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.

-

Treatment: Treat the cells with the test compound at various concentrations for a specific time course (e.g., 5, 10, 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.

-

-